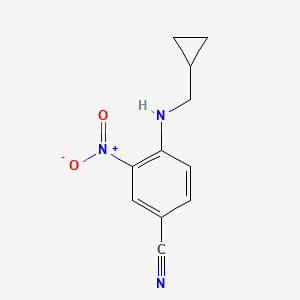
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile is an organic compound with the molecular formula C11H11N3O2. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a nitrobenzonitrile moiety. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.
Amination: The nitro compound is then subjected to amination, where the nitro group is reduced to an amino group. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclopropylmethylation: The final step involves the introduction of the cyclopropylmethyl group. This is typically done through a nucleophilic substitution reaction where the amino group reacts with cyclopropylmethyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropylmethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclopropylmethyl)amino]-3-nitrobenzoic acid
- 4-[(Cyclopropylmethyl)amino]-3-nitrobenzamide
- 4-[(Cyclopropylmethyl)amino]-3-nitrobenzaldehyde
Uniqueness
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)-3-nitrobenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c12-6-9-3-4-10(11(5-9)14(15)16)13-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
InChI Key |
BADWXRONIXUQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














